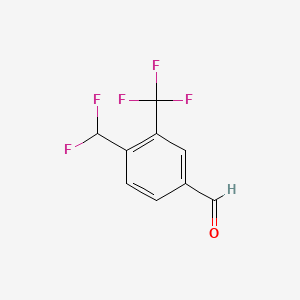
4-(Difluoromethyl)-3-(trifluoromethyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)-3-(trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-3-(trifluoromethyl)benzaldehyde typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a benzaldehyde ring. One common method is the Friedel-Crafts acylation reaction, where benzaldehyde is reacted with difluoromethyl and trifluoromethyl reagents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and increased efficiency. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale.
化学反応の分析
Types of Reactions
4-(Difluoromethyl)-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-(Difluoromethyl)-3-(trifluoromethyl)benzoic acid
Reduction: 4-(Difluoromethyl)-3-(trifluoromethyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
4-(Difluoromethyl)-3-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers.
作用機序
The mechanism of action of 4-(Difluoromethyl)-3-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)benzaldehyde: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
4-(Difluoromethyl)benzaldehyde: Lacks the trifluoromethyl group, leading to variations in its applications and biological activity.
3-(Trifluoromethyl)benzaldehyde:
Uniqueness
4-(Difluoromethyl)-3-(trifluoromethyl)benzaldehyde is unique due to the simultaneous presence of both difluoromethyl and trifluoromethyl groups, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C9H5F5O |
|---|---|
分子量 |
224.13 g/mol |
IUPAC名 |
4-(difluoromethyl)-3-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C9H5F5O/c10-8(11)6-2-1-5(4-15)3-7(6)9(12,13)14/h1-4,8H |
InChIキー |
KBUVDDNDHRXVIJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C=O)C(F)(F)F)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


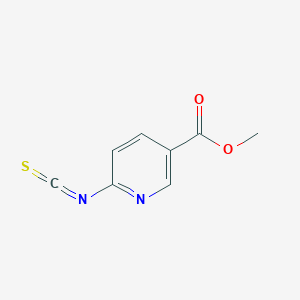
![2-amino-1-{1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl}ethan-1-one dihydrochloride](/img/structure/B13471337.png)

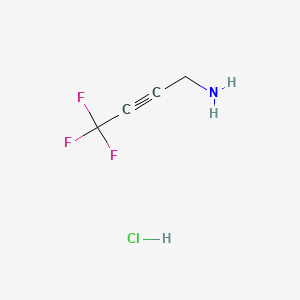
![1-{[4-(Dihydroxyboranyl)phenyl]methyl}guanidine; 2,2,2-trifluoroacetic acid](/img/structure/B13471350.png)
![3-Amino-6-methylfuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13471354.png)


![[2-(4-bromo-1H-pyrazol-1-yl)ethyl]dimethylamine dihydrochloride](/img/structure/B13471367.png)
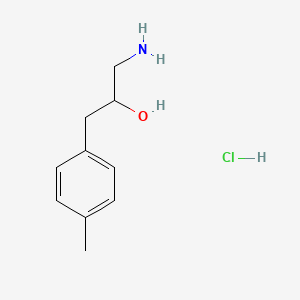

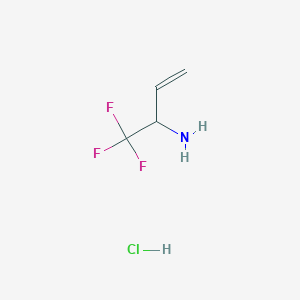
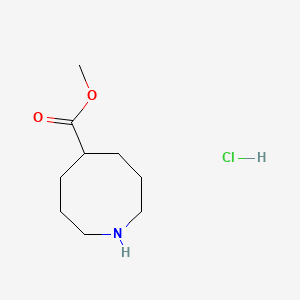
amine hydrochloride](/img/structure/B13471411.png)
